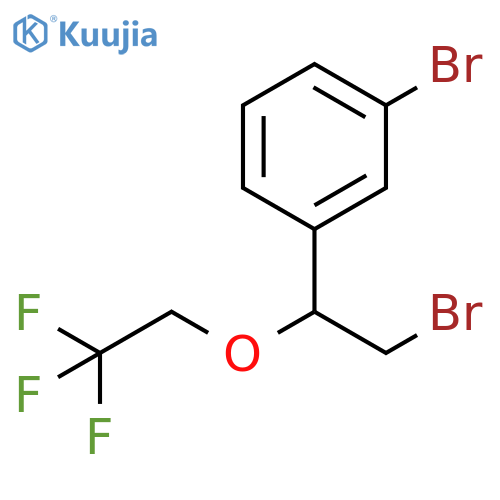Cas no 1250347-23-9 (1-bromo-3-2-bromo-1-(2,2,2-trifluoroethoxy)ethylbenzene)

1250347-23-9 structure
商品名:1-bromo-3-2-bromo-1-(2,2,2-trifluoroethoxy)ethylbenzene
1-bromo-3-2-bromo-1-(2,2,2-trifluoroethoxy)ethylbenzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 1-bromo-3-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]-
- 1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene
- 1-bromo-3-2-bromo-1-(2,2,2-trifluoroethoxy)ethylbenzene
- CS-0304248
- EN300-1135179
- AKOS011387177
- 1-bromo-3-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]benzene
- 1250347-23-9
-
- インチ: 1S/C10H9Br2F3O/c11-5-9(16-6-10(13,14)15)7-2-1-3-8(12)4-7/h1-4,9H,5-6H2
- InChIKey: WYOXLXJNNYQDOG-UHFFFAOYSA-N
- ほほえんだ: C1(Br)=CC=CC(C(OCC(F)(F)F)CBr)=C1
計算された属性
- せいみつぶんしりょう: 361.89518g/mol
- どういたいしつりょう: 359.89722g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 9.2Ų
じっけんとくせい
- 密度みつど: 1.739±0.06 g/cm3(Predicted)
- ふってん: 314.2±37.0 °C(Predicted)
1-bromo-3-2-bromo-1-(2,2,2-trifluoroethoxy)ethylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1135179-0.5g |
1-bromo-3-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]benzene |
1250347-23-9 | 95% | 0.5g |
$671.0 | 2023-10-26 | |
| Enamine | EN300-1135179-1g |
1-bromo-3-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]benzene |
1250347-23-9 | 95% | 1g |
$699.0 | 2023-10-26 | |
| Enamine | EN300-1135179-10g |
1-bromo-3-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]benzene |
1250347-23-9 | 95% | 10g |
$3007.0 | 2023-10-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374918-100mg |
1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene |
1250347-23-9 | 98% | 100mg |
¥6594.00 | 2024-08-09 | |
| Enamine | EN300-1135179-0.1g |
1-bromo-3-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]benzene |
1250347-23-9 | 95% | 0.1g |
$615.0 | 2023-10-26 | |
| Enamine | EN300-1135179-1.0g |
1-bromo-3-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]benzene |
1250347-23-9 | 1g |
$884.0 | 2023-05-23 | ||
| Enamine | EN300-1135179-2.5g |
1-bromo-3-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]benzene |
1250347-23-9 | 95% | 2.5g |
$1370.0 | 2023-10-26 | |
| Enamine | EN300-1135179-5g |
1-bromo-3-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]benzene |
1250347-23-9 | 95% | 5g |
$2028.0 | 2023-10-26 | |
| Enamine | EN300-1135179-0.05g |
1-bromo-3-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]benzene |
1250347-23-9 | 95% | 0.05g |
$587.0 | 2023-10-26 | |
| Enamine | EN300-1135179-0.25g |
1-bromo-3-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]benzene |
1250347-23-9 | 95% | 0.25g |
$642.0 | 2023-10-26 |
1-bromo-3-2-bromo-1-(2,2,2-trifluoroethoxy)ethylbenzene 関連文献
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
1250347-23-9 (1-bromo-3-2-bromo-1-(2,2,2-trifluoroethoxy)ethylbenzene) 関連製品
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 4964-69-6(5-Chloroquinaldine)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
